
DPI-3290
Vue d'ensemble
Description
- En tant qu'analgésique, le this compound présente de puissantes propriétés analgésiques tout en provoquant une dépression respiratoire minimale .
- Le composé agit comme un agoniste aux récepteurs μ- et δ-opioïdes, avec une CI50 de 6,2 nM pour μ et 1,0 nM pour δ.
DPI-3290: est un composé découvert par des scientifiques de Burroughs Wellcome et licencié à Delta Pharmaceutical. Il est principalement utilisé dans la recherche scientifique.
Méthodes De Préparation
Voies de synthèse: Les voies de synthèse détaillées du DPI-3290 ne sont pas largement disponibles dans la littérature. Il est probable que les méthodes de synthèse organique impliquant des intermédiaires clés conduisent à sa formation.
Production industrielle: Les informations concernant les méthodes de production industrielle à grande échelle du this compound restent confidentielles.
Analyse Des Réactions Chimiques
Réactivité: Le DPI-3290 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.
Réactifs et conditions courants:
Principaux produits: Les produits spécifiques formés lors de ces réactions dépendraient des conditions réactionnelles et des matières premières.
Applications de la recherche scientifique
- Le this compound trouve des applications dans divers domaines:
Chimie: En tant que composé outil pour étudier les récepteurs opioïdes et leurs interactions.
Biologie: Investigation des voies de signalisation des récepteurs opioïdes et de leur impact sur les processus cellulaires.
Médecine: Recherche sur la gestion de la douleur et les utilisations thérapeutiques potentielles.
Industrie: Bien que non utilisé directement dans l'industrie, son étude contribue au développement de médicaments et à la compréhension de la pharmacologie des opioïdes.
Mécanisme d'action
- Le this compound exerce ses effets par l'intermédiaire des récepteurs μ- et δ-opioïdes.
Cibles moléculaires: Il se lie à ces récepteurs, modulant la perception de la douleur et d'autres réponses physiologiques.
Voies impliquées: L'activation des récepteurs opioïdes conduit à des cascades de signalisation en aval, affectant la libération de neurotransmetteurs et l'excitabilité neuronale.
Applications De Recherche Scientifique
Comparative Potency Table
Compound | Mu-Receptor Ki (nM) | Delta-Receptor Ki (nM) | Kappa-Receptor Ki (nM) | Unique Feature |
---|---|---|---|---|
Morphine | 1,000 | 500 | >10,000 | Traditional opioid with high addiction potential |
Fentanyl | 0.50 | 2.00 | 1.00 | Potent but high risk of respiratory depression |
Buprenorphine | 1.00 | 2.00 | 10.00 | Partial agonist with ceiling effect |
DPI-3290 | 0.46 | 0.18 | 0.62 | High potency with reduced respiratory depression |
Antinociceptive Activity
This compound has been shown to produce significant antinociceptive effects in various animal models. For instance, intravenous administration of this compound at doses as low as 0.05 mg/kg resulted in a 50% antinociceptive response in rats . This activity is mediated through its mixed opioid receptor agonist properties, which allow for effective pain relief while minimizing side effects commonly associated with traditional opioids.
Case Studies
- Animal Model Studies : Research comparing this compound with established opioids like morphine and fentanyl revealed that this compound not only matched their analgesic efficacy but also exhibited a significantly lower incidence of respiratory depression. In studies measuring arterial blood gas levels, this compound showed a marked difference in the ratio of antinociceptive efficacy to respiratory depressant effects compared to morphine and fentanyl .
- Withdrawal Management : Preliminary studies suggest that this compound may also play a role in managing opioid withdrawal symptoms due to its unique receptor activity profile. While traditional opioids can exacerbate withdrawal symptoms upon cessation, this compound's balanced agonist activity may help mitigate these effects .
Potential Therapeutic Benefits
The unique properties of this compound position it as a promising candidate for developing new analgesics that could reduce the risk of addiction associated with conventional opioids. Its ability to provide effective pain relief without significant respiratory depression makes it an attractive alternative for patients requiring long-term analgesic therapy.
Mécanisme D'action
- DPI-3290 exerts its effects through μ- and δ-opioid receptors.
Molecular Targets: It binds to these receptors, modulating pain perception and other physiological responses.
Pathways Involved: Activation of opioid receptors leads to downstream signaling cascades, affecting neurotransmitter release and neuronal excitability.
Comparaison Avec Des Composés Similaires
- Le DPI-3290 se distingue par son activité agoniste mixte aux récepteurs μ- et δ-opioïdes.
Composés similaires: D'autres composés apparentés comprennent le BW373U86, le DPI-221 et le DPI-287.
Activité Biologique
DPI-3290, a novel compound classified as a diarylmethylpiperazine, has garnered attention for its potent biological activity, particularly its analgesic properties through opioid receptor modulation. This article delves into the pharmacological profile of this compound, highlighting its receptor affinities, antinociceptive effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound is chemically characterized as:
- Molecular Formula : CHFNO
- Molecular Weight : 487.608 g/mol
- CAS Number : 182417-73-8
- Melting Point : 144-145 °C
- Density : 1.161 g/cm³ (predicted)
The compound is known for its high affinity for opioid receptors, specifically the delta (δ), mu (μ), and kappa (κ) receptors.
Receptor Binding Affinity
This compound exhibits significant binding affinities to opioid receptors, with Ki values indicating its potency:
- δ-opioid receptor : 0.18 nM
- μ-opioid receptor : 0.46 nM
- κ-opioid receptor : 0.62 nM
These values suggest that this compound is a highly selective and potent agonist compared to traditional opioids like morphine and fentanyl, which have higher Ki values for these receptors .
Antinociceptive Activity
This compound's antinociceptive effects have been extensively studied in various animal models. Notably, it has demonstrated a remarkable ability to alleviate pain while exhibiting a lower risk of respiratory depression compared to conventional opioids.
Key Findings from Research Studies:
-
Potency Comparison :
- In rat models, this compound produced a dose-dependent antinociceptive response with an ED50 value of approximately 0.05 mg/kg, significantly lower than that of morphine (2.01 mg/kg) and fentanyl (0.0034 mg/kg) .
- The compound's efficacy at δ-, μ-, and κ-opioid receptors was found to be approximately 20,000 times more effective than morphine at δ-receptors and significantly more potent than fentanyl at μ- and κ-receptors .
- Respiratory Effects :
- Mechanism of Action :
Comparative Efficacy Table
Compound | δ-Receptor Ki (nM) | μ-Receptor Ki (nM) | κ-Receptor Ki (nM) | ED50 Antinociception (mg/kg) |
---|---|---|---|---|
This compound | 0.18 | 0.46 | 0.62 | 0.05 |
Morphine | ~10 | ~100 | ~50 | 2.01 |
Fentanyl | ~5 | ~10 | ~5 | 0.0034 |
Case Studies and Clinical Implications
Recent studies have explored the broader implications of this compound in pain management and addiction treatment:
- Chronic Pain Models :
- Abuse Liability Assessment :
Propriétés
IUPAC Name |
3-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N-(3-fluorophenyl)-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34FN3O2/c1-5-15-33-19-22(3)34(20-21(33)2)29(24-10-7-14-28(35)17-24)23-9-6-11-25(16-23)30(36)32(4)27-13-8-12-26(31)18-27/h5-14,16-18,21-22,29,35H,1,15,19-20H2,2-4H3/t21-,22+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXRQLIIMYJZDA-UETOGOEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1C(C2=CC(=CC=C2)C(=O)N(C)C3=CC(=CC=C3)F)C4=CC(=CC=C4)O)C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN([C@@H](CN1[C@H](C2=CC(=CC=C2)C(=O)N(C)C3=CC(=CC=C3)F)C4=CC(=CC=C4)O)C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201018408 | |
Record name | DPI-3290 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201018408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182417-73-8 | |
Record name | 3-[(R)-[(2S,5R)-2,5-Dimethyl-4-(2-propen-1-yl)-1-piperazinyl](3-hydroxyphenyl)methyl]-N-(3-fluorophenyl)-N-methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182417-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DPI-3290 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182417738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DPI-3290 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201018408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DPI-3290 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3UO4Y068S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.